

# Application Notes and Protocols for Long-Term Administration of LY2940094

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY2940094 |           |
| Cat. No.:            | B608728   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

LY2940094, also known as BTRX-246040, is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor involved in various neurological processes.[1][2] Preclinical and clinical studies have investigated its therapeutic potential in conditions such as Major Depressive Disorder (MDD), alcohol dependence, and binge eating disorder.[1][3][4] These application notes provide a detailed overview of protocols for the long-term administration of LY2940094 in chronic studies, based on available preclinical and clinical data.

### **Mechanism of Action**

**LY2940094** exerts its effects by blocking the NOP receptor.[1] The activation of this receptor by its endogenous ligand, N/OFQ, initiates several intracellular signaling cascades. These include the inhibition of adenylyl cyclase (which decreases cyclic AMP levels), the modulation of ion channels (inhibiting calcium channels and activating potassium channels), and the activation of various protein kinases, including the mitogen-activated protein kinase (MAPK) pathway.[1][5] [6][7] By antagonizing the NOP receptor, **LY2940094** prevents these downstream effects, which is believed to underlie its therapeutic activity.

### **Signaling Pathway of the NOP Receptor**





Click to download full resolution via product page

Caption: Signaling pathway of the NOP receptor and the inhibitory action of LY2940094.



# Quantitative Data from Preclinical and Clinical Studies

The following tables summarize dosing parameters from chronic administration studies of **LY2940094**.

**Table 1: Preclinical Administration in Rodent Models** 



| Species                | Study<br>Duration        | Route of<br>Administrat<br>ion | Dose Range         | Key<br>Findings                                                         | Reference(s |
|------------------------|--------------------------|--------------------------------|--------------------|-------------------------------------------------------------------------|-------------|
| Rat (Indiana<br>P)     | 4 days (sub-<br>chronic) | Oral (gavage)                  | 30 mg/kg,<br>daily | Reduced ethanol intake without significant tolerance.                   | [8]         |
| Rat (msP)              | Acute                    | Oral (gavage)                  | 3, 30 mg/kg        | Dose-<br>dependently<br>reduced<br>ethanol self-<br>administratio<br>n. | [8]         |
| Mouse                  | 5 days                   | Oral (gavage)                  | 30 mg/kg,<br>daily | Antidepressa<br>nt-like effect<br>did not show<br>tolerance.            | [9]         |
| Mouse                  | 1, 2, or 3<br>weeks      | Oral (gavage)                  | 30 mg/kg,<br>daily | Used to study effects on remyelination                                  | [4]         |
| Rat (Fischer<br>F-344) | Acute                    | Oral (gavage)                  | 3, 10, 30<br>mg/kg | Dose- dependent inhibition of stress- induced hyperthermia.             | [9]         |

**Table 2: Clinical Administration in Human Trials** 



| Indication                      | Study<br>Duration | Route of<br>Administr<br>ation | Dose                 | Study<br>Design                             | Key<br>Findings                                               | Referenc<br>e(s) |
|---------------------------------|-------------------|--------------------------------|----------------------|---------------------------------------------|---------------------------------------------------------------|------------------|
| Major<br>Depressive<br>Disorder | 8 weeks           | Oral<br>(capsule)              | 40 mg,<br>once daily | Double-<br>blind,<br>placebo-<br>controlled | Evidence of antidepres sant effect; safe and well- tolerated. | [3][10]          |
| Alcohol<br>Dependen<br>ce       | 8 weeks           | Oral                           | 40 mg,<br>daily      | Randomize<br>d, placebo-<br>controlled      | Reduced heavy drinking days and increased abstinence.         | [11]             |

## **Experimental Protocols**

### **Preclinical Chronic Administration Protocol (Rodents)**

This protocol is a generalized framework based on published sub-chronic and multi-week studies.[4][8][9] Researchers must adapt this protocol based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

### 1. Materials and Reagents:

- LY2940094 powder
- Vehicle for suspension/solution (e.g., 1% carboxymethylcellulose, 0.25% Tween 80 in sterile
  water). Note: The exact vehicle for chronic oral gavage in published studies is often not
  specified. Vehicle scouting for stability and tolerability is recommended.
- Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for mice; 18-gauge, 3-inch for rats)



- Standard laboratory animal diet and water
- Animal scale and necessary caging
- 2. Dosing Solution Preparation:
- Calculate the required amount of LY2940094 and vehicle based on the desired concentration and the number of animals to be dosed. A typical dosing volume for oral gavage is 5-10 mL/kg.
- On each day of dosing, freshly prepare the formulation by weighing LY2940094 and suspending or dissolving it in the chosen vehicle.
- Ensure the formulation is homogenous by vortexing or stirring prior to administration.
- 3. Animal Handling and Administration Procedure:
- Animal Model: Use an appropriate rodent strain and age for the intended study (e.g., C57BL/6 mice, Sprague-Dawley rats).
- Acclimation: Allow animals to acclimate to the facility for at least one week prior to the start of the study.
- Dose Administration (Oral Gavage):
  - Weigh the animal to determine the precise volume to be administered.
  - Gently but firmly restrain the animal.
  - Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
  - Insert the gavage needle into the esophagus and administer the compound smoothly.
  - Return the animal to its home cage and monitor for any immediate adverse reactions.
- Frequency: Administer LY2940094 once daily, at the same time each day, for the duration of the study (e.g., 1 to 4 weeks).



- 4. Monitoring and Endpoints:
- Daily: Observe animals for clinical signs of toxicity, changes in behavior, and general welfare.
- Body Weight: Record body weight at least twice weekly.
- Food and Water Consumption: Measure food and water intake periodically, as relevant to the study.
- Behavioral Assessments: Conduct behavioral tests as required by the experimental design (e.g., forced swim test, ethanol self-administration).[8][9]
- Terminal Procedures: At the end of the study, collect blood and tissues for pharmacokinetic, pharmacodynamic, or toxicological analysis as planned.

# Clinical Trial Protocol Outline (Major Depressive Disorder)

This is a summary of the protocol used in the 8-week proof-of-concept study for MDD.[3][10]

- 1. Study Design:
- 8-week, randomized, double-blind, placebo-controlled, parallel-group study.
- 2. Participant Population:
- Inclusion Criteria:
  - Diagnosis of MDD without psychotic features (DSM-IV-TR).
  - GRID Hamilton Depression Rating Scale 17 (GRID-HAMD17) total score ≥20 at screening.
  - Body Mass Index (BMI) between 18 and 35 kg/m<sup>2</sup>.
- Exclusion Criteria:



- Current or previous diagnosis of bipolar disorder, schizophrenia, or other psychotic disorders.
- Meeting criteria for treatment-resistant depression (failure of ≥2 adequate antidepressant trials).
- o Electroconvulsive therapy or similar treatments within 6 months prior to screening.

#### 3. Treatment Protocol:

- Investigational Arm: 40 mg LY2940094 administered orally as one capsule, once daily for 8 weeks.
- Control Arm: Matching placebo administered orally as one capsule, once daily for 8 weeks.
- 4. Efficacy and Safety Assessments:
- Primary Outcome: Change from baseline to Week 8 in the GRID-HAMD17 total score.
- Secondary Outcomes: Proportion of participants achieving response and remission, changes in other clinical scales (e.g., Clinical Global Impression).
- Safety Monitoring: Regular monitoring of adverse events, vital signs, and laboratory assessments throughout the study.

## **Experimental Workflow Visualization**





Click to download full resolution via product page

Caption: Generalized workflow for a chronic preclinical study of **LY2940094** in rodents.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting opioid dysregulation in depression for the development of novel therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nociceptin receptor Wikipedia [en.wikipedia.org]
- 7. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Long-Term Administration of LY2940094]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608728#long-term-administration-protocol-for-ly2940094-in-chronic-studies]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com